molecular formula C10H14 B091504 1,3-Diethylbenzene CAS No. 141-93-5

1,3-Diethylbenzene

Cat. No.: B091504
CAS No.: 141-93-5
M. Wt: 134.22 g/mol
InChI Key: AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Description

1,3-Diethylbenzene is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor. This compound is one of the three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene. This compound is primarily used as a solvent and as an intermediate in organic synthesis .

Safety and Hazards

1,3-Diethylbenzene is classified as a flammable liquid and vapor . It can cause skin and eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Mechanism of Action

1,3-Diethylbenzene is an aromatic hydrocarbon

Mode of Action

The mode of action of this compound is likely related to its electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (like a benzene ring) is replaced by an electrophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

    Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]

    Formation of this compound: Ethylbenzene further reacts with ethylene to form this compound. [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of shape-selective zeolite catalysts to achieve high selectivity for the desired isomer .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reagents such as hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed:

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkane derivatives

Comparison with Similar Compounds

    1,2-Diethylbenzene: Another isomer of diethylbenzene with ethyl groups at the 1 and 2 positions.

    1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.

    Ethylbenzene: A related compound with a single ethyl group attached to the benzene ring.

    Xylenes (o-xylene, m-xylene, p-xylene): Compounds with two methyl groups attached to the benzene ring.

Uniqueness of 1,3-Diethylbenzene: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the ethyl groups influences the compound’s boiling point, density, and reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1,3-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
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InChI Key

AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC(=CC=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1022003
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
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Boiling Point

181.1 °C
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Flash Point

56 °C
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C
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Density

0.8602 @ 20 °C/4 °C
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Vapor Pressure

1.13 [mmHg], 1.20 mm Hg @ 25 °C
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Impurities

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes.
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CAS No.

141-93-5, 68584-01-0
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Melting Point

-83.9 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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